N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a useful research compound. Its molecular formula is C34H28N4O8S and its molecular weight is 652.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research has demonstrated various synthetic routes to create complex quinazolinone derivatives and related compounds, highlighting methodologies such as reactions of anthranilamide with isocyanates leading to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, among others. These synthetic strategies underline the compound's relevance in organic chemistry and medicinal chemistry research for creating novel heterocyclic compounds with potential biological activities (J. Chern et al., 1988).
Potential Biological Activities
- Quinazolinone derivatives have been studied for their biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. For example, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from natural compounds showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, indicating the potential for these compounds to be used in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Anticancer Activities
- The search for new anticancer agents has led to the synthesis of quinazolinone and benzamide derivatives, which have shown significant anti-proliferative activity against cancer cell lines, suggesting the compound's potential utility in cancer research (M. El-Hashash et al., 2018).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O8S/c1-42-26-5-3-2-4-24(26)36-31(39)17-47-34-37-25-14-30-29(45-19-46-30)13-23(25)33(41)38(34)16-20-6-9-22(10-7-20)32(40)35-15-21-8-11-27-28(12-21)44-18-43-27/h2-14H,15-19H2,1H3,(H,35,40)(H,36,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPZYQPYZZNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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